8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one CAS number
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one CAS number
An In-Depth Technical Guide to the Synthesis and Potential of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Executive Summary
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1] The strategic incorporation of fluorine and amino functional groups can profoundly modulate a molecule's physicochemical properties, including metabolic stability, target binding affinity, and overall therapeutic efficacy.[2][3] This guide focuses on the specific, albeit sparsely documented, molecule 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (PubChem CID: 51000335).[4] While a dedicated CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research target, its structural components suggest significant potential in drug discovery.
This whitepaper provides a comprehensive, research-oriented framework for professionals in drug development. It outlines a robust, scientifically-grounded synthetic pathway, details the requisite analytical methodologies for structural confirmation, and explores the compound's potential pharmacological applications based on established structure-activity relationships of analogous molecules.
Part 1: The Fluoro-Amino-Dihydroquinolinone Scaffold: A Privileged Motif in Medicinal Chemistry
The quinolone and dihydroquinolinone frameworks are central to a wide array of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[5] The introduction of a fluorine atom, particularly on the benzene ring, is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding interactions with target proteins.[2][6] For instance, the fluorine at the C-6 position in many fluoroquinolones is critical for their potent inhibition of bacterial DNA gyrase.[2]
The addition of an amino group provides a key site for hydrogen bonding, which can be crucial for molecular recognition at a biological target's active site. Furthermore, it serves as a versatile chemical handle for further derivatization, allowing for the generation of compound libraries to optimize activity and pharmacokinetic profiles. The combination of these three components—the dihydroquinolinone core, a fluorine substituent, and an amino group—creates a molecular scaffold with significant potential for developing novel therapeutics, potentially targeting areas such as oncology, infectious diseases, and inflammation.[7][8]
Part 2: Proposed Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
The synthesis of the target compound is envisioned as a multi-step process, beginning with the construction of the core heterocyclic system followed by the strategic introduction of the final functional group.
Synthesis of Key Intermediate: 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 143268-79-5)
The foundational step is the synthesis of the fluorinated dihydroquinolinone core. A reliable method for this is an intramolecular Friedel-Crafts acylation.[1][9] This reaction involves the cyclization of an N-aryl amide precursor, which can be readily prepared from commercially available starting materials.
Workflow for Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Caption: Proposed two-step synthesis of the key intermediate.
Experimental Protocol: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
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Amide Formation:
-
To a stirred solution of 2-fluoroaniline (1.0 eq) and a suitable base (e.g., pyridine, 1.2 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure. Purify the crude product via recrystallization or column chromatography to yield N-(2-fluorophenyl)-3-chloropropionamide.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Add the intermediate N-(2-fluorophenyl)-3-chloropropionamide (1.0 eq) to a reaction vessel.
-
Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.0-3.0 eq), portion-wise at 0 °C.
-
Heat the reaction mixture, typically to 120-140 °C, for several hours. The reaction progress should be monitored by TLC or HPLC.
-
After cooling, quench the reaction by carefully pouring it onto ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Purify the resulting solid by column chromatography to obtain 8-Fluoro-3,4-dihydroquinolin-2(1H)-one .[1]
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Amination of the Fluoroaromatic Ring
The final step is the introduction of the amino group at the C8 position. Given the presence of a fluorine atom, a Nucleophilic Aromatic Substitution (SNAr) is a plausible strategy. The electron-withdrawing nature of the carbonyl group and the aromatic ring system should sufficiently activate the C-F bond for substitution by a nitrogen nucleophile.
Workflow for C8-Amination
Caption: Proposed pathway for the introduction of the C8-amino group.
Experimental Protocol: Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
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Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Add a nitrogen nucleophile. A common choice is sodium azide (NaN₃, ~1.5 eq), which can be later reduced to the primary amine.
-
Add a base (e.g., K₂CO₃) if necessary and heat the reaction mixture (e.g., 100-150 °C) for several hours to overnight.
-
Monitor the reaction for the consumption of starting material.
-
Cool the mixture, perform an aqueous workup, and extract the intermediate 8-azido product.
-
-
Reduction of Azide to Amine:
-
Dissolve the crude 8-azido intermediate in a suitable solvent like methanol or THF.
-
Add a reducing agent. A standard method is catalytic hydrogenation (H₂, 10% Pd/C) or using a chemical reductant like triphenylphosphine followed by water (Staudinger reaction).
-
Stir the reaction at room temperature until the azide is fully converted to the amine.
-
Filter off the catalyst (if used), concentrate the solvent, and purify the final product, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one , by column chromatography.
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Part 3: Analytical Characterization and Physicochemical Profile
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Verification
The following tables summarize the predicted spectroscopic data for the target molecule based on its structure and data from analogous compounds.[10]
Table 1: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₉H₉FN₂O | Based on atomic composition. |
| Molecular Weight | 180.18 g/mol | Sum of atomic weights. |
| Mass Spectrum (EI) m/z | 180 (M⁺) | The molecular ion peak is expected. Fluorine is monoisotopic, so no complex isotopic pattern is expected from the halogens.[11] |
| Key Fragments | Loss of CO (m/z 152), fragments from the dihydro- portion. | Characteristic fragmentation of lactams. |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopy Data | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic Protons | 6.5 - 7.5 | d, dd | Protons on the benzene ring, showing coupling to each other and to ¹⁹F. | | -CH₂-C=O | ~2.6 | t | Methylene group adjacent to the carbonyl. | | -CH₂-N | ~3.0 | t | Methylene group adjacent to the nitrogen. | | -NH₂ | ~5.0 (broad) | s | Amino protons, chemical shift is solvent dependent. | | -NH- | ~8.0 (broad) | s | Amide proton, chemical shift is solvent dependent. | | ¹³C NMR | Predicted δ (ppm) | Assignment | | C=O | ~170 | Carbonyl carbon. | | C-F | ~150-160 (d) | Carbon directly attached to fluorine, showing a large ¹JCF coupling. | | Aromatic C-NH₂ | ~140 | Carbon attached to the amino group. | | Other Aromatic C | 110-130 | Remaining aromatic carbons. | | -CH₂-C=O | ~30 | Methylene carbon adjacent to the carbonyl. | | -CH₂-N | ~40 | Methylene carbon adjacent to the nitrogen. |
Note: NMR chemical shifts are highly dependent on the solvent used. These are estimates for a solvent like DMSO-d₆.
Predicted Physicochemical Properties
| Property | Value | Source |
| PubChem CID | 51000335 | PubChem[4] |
| Molecular Formula | C₉H₉FN₂O | Calculated |
| Molecular Weight | 180.18 g/mol | Calculated |
| XLogP3 | 1.1 | Predicted |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Part 4: Potential Applications in Drug Discovery
The 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a promising starting point for developing novel therapeutic agents.
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Kinase Inhibitors: Many approved kinase inhibitors feature a heterocyclic core with amino and halogenated aromatic substituents that anchor the molecule in the ATP-binding pocket of the target kinase. The subject compound could serve as a valuable building block for inhibitors of targets implicated in oncology and inflammatory diseases.
-
Antibacterial Agents: While distinct from the classic fluoroquinolone structure, the presence of the fluorinated aromatic ring and the quinolone-like core suggests potential for antibacterial activity. The amino group could be functionalized to modulate spectrum and potency.[5]
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CNS Agents: The 1,2,3,4-tetrahydroisoquinoline core, a close structural relative, is found in compounds targeting the central nervous system.[12] The physicochemical properties of the title compound may allow it to cross the blood-brain barrier, opening possibilities for applications in neurology.
Conclusion
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one represents a molecule of high potential for researchers in medicinal chemistry and drug development. Although not a commercially cataloged compound, this guide provides a robust and scientifically defensible blueprint for its synthesis and characterization. The proposed synthetic route leverages well-established chemical transformations, and the predicted analytical data offer a clear benchmark for structural verification. The inherent features of its privileged scaffold suggest that derivatives of this compound could yield novel candidates for a range of therapeutic applications, making it a compelling target for further investigation.
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